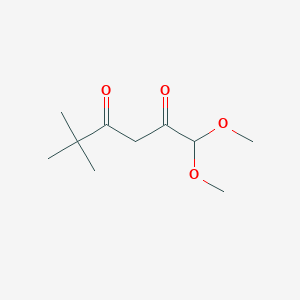
1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione: is an organic compound with the molecular formula C10H18O4 It is a derivative of hexane, characterized by the presence of two methoxy groups and two ketone groups
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylhexane-2,4-dione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the dimethoxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and crystallization, is crucial to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Chemistry: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it valuable for creating tailored chemical products .
作用機序
The mechanism of action of 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione involves its interaction with various molecular targets. The compound’s methoxy and ketone groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can influence biochemical pathways and cellular processes, leading to potential biological effects .
類似化合物との比較
5,5-Dimethylhexane-2,4-dione: This compound lacks the methoxy groups present in 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-5,5-dimethylhexane-2,4-dione: The presence of trifluoromethyl groups in this compound significantly alters its electronic properties and reactivity compared to this compound
Uniqueness: this compound is unique due to its specific combination of functional groups. The presence of both methoxy and ketone groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H18O4 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
1,1-dimethoxy-5,5-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)8(12)6-7(11)9(13-4)14-5/h9H,6H2,1-5H3 |
InChIキー |
KJOVBBSTEFWAQV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC(=O)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)


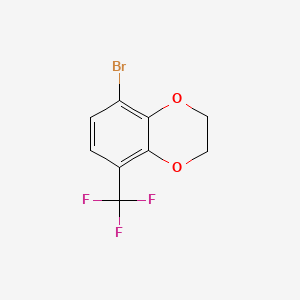
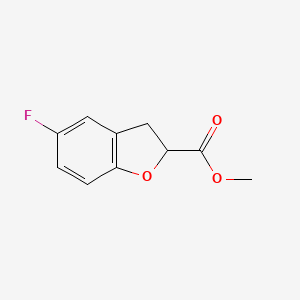
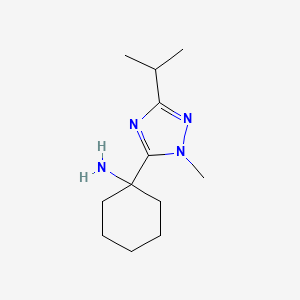
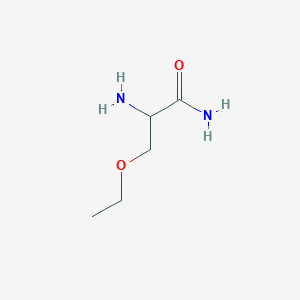
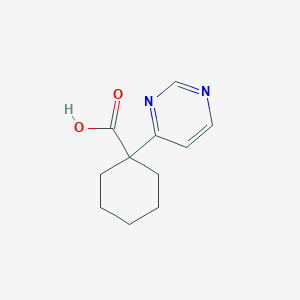


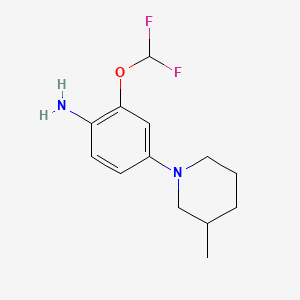
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
